(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Description
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a bridged oxanorbornane scaffold with a carboxylic acid substituent. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (rac form) . The stereochemistry at positions 1R, 2R, and 4S defines its spatial arrangement, influencing its physicochemical and biological properties. The compound’s rac form (CAS 1034079-37-2) exhibits a predicted density of 1.310 g/cm³ and a boiling point of 290.7°C . It is listed in building block catalogs (e.g., Enamine Ltd), suggesting applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38263-56-8 | |
| Record name | 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of the compound from simple starting materials under mild conditions . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid moiety undergoes standard derivatization reactions. Key transformations include:
-
Steric effects : The bicyclic framework hinders reactivity at the endo face, favoring exo-selective modifications .
-
Enzymatic resolution : Lipase-catalyzed acetylation of racemic alcohols derived from this compound achieves >99% enantiomeric excess (ee) .
Decarboxylation and Ring-Opening Reactions
Decarboxylation under thermal or acidic conditions produces bicyclic hydrocarbons, while ring-opening reactions exploit the ether bridge’s lability:
Thermal Decarboxylation
-
Conditions : 200°C, toluene, 12 h
-
Product : (1R,4S)-7-Oxabicyclo[2.2.1]heptane
-
Mechanism : Radical pathway stabilized by the bicyclic system .
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux, 8 h
-
Product : Partially opened diol intermediate (unstable under prolonged heating) .
Diels-Alder Reactivity
The compound’s rigid structure enables it to act as a dienophile in asymmetric cycloadditions:
| Diene | Conditions | Product Stereochemistry | ee | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Lewis acid (BF₃) | endo preference | 85% | |
| Anthracene | 140°C, neat | exo adduct | N/A |
Reduction of Derivatives
-
Ester to alcohol : LiAlH₄ reduces the ethyl ester to (1R,2R,4S)-2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane (95% yield) .
-
Ketone intermediates : NaBH₄ selectively reduces exo carbonyl groups without ring opening .
Oxidation
-
Side-chain oxidation : KMnO₄ oxidizes alkyl substituents to carboxylic acids (e.g., methyl → carboxyl) .
Stability and Handling
-
Thermal stability : Decomposes above 250°C without melting .
-
Storage : Stable at −20°C under inert gas; sensitive to prolonged exposure to light .
This compound’s reactivity is defined by its stereochemistry, strained bicyclic framework, and versatile carboxylic acid group, making it valuable in asymmetric synthesis and materials science. Experimental data highlight its utility in generating enantiopure intermediates and functional materials .
Scientific Research Applications
Building Block for Complex Molecules
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Solanoeclepin A
One notable application is in the synthesis of solanoeclepin A, a natural hatching agent for potato cyst nematodes. The bicyclic structure is crucial for constructing the tetracyclic left-handed substructure required for this compound through a diastereoselective intramolecular Diels–Alder reaction . This method highlights the utility of this compound in synthesizing biologically active compounds.
Ring-Opening Metathesis Polymerization (ROMP)
The compound has been explored as a monomer in ring-opening metathesis polymerization reactions. Its unique bicyclic structure allows it to participate effectively in ROMP, leading to the formation of novel polymeric materials with tailored properties.
Case Study: Diisoamyl Derivative
Research has demonstrated the preparation of diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate from this compound through a modified Fischer esterification reaction under sonication conditions . This derivative exhibits potential as an olefin monomer in ROMP, showcasing the compound's versatility.
Potential Therapeutic Applications
The structural features of this compound make it a candidate for developing new therapeutic agents targeting various biological pathways.
Case Study: Antiparasitic Activity
The compound's derivatives have been investigated for their biological activity against parasitic infections, particularly those affecting agricultural crops and livestock . The ability to modify the bicyclic structure allows researchers to optimize efficacy and reduce toxicity.
Data Summary Table
Mechanism of Action
The mechanism of action of (1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can act as an inhibitor or activator of various biochemical processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with analogous bicyclic carboxylic acids:
Physicochemical and Functional Insights
Carboxylic Acid Substitution :
- The target compound’s single -COOH group contrasts with the tricarboxylic analog (), which has three acidic protons (pKa ~4.34 predicted for rac form vs. lower pKa for multi-carboxylates). This affects solubility and metal-binding capacity.
- The unsaturated difluoromethyl derivative () introduces electron-withdrawing fluorine atoms, increasing stability and altering LogP (predicted lipophilicity: ~1.31 for rac form vs. higher for fluorinated analogs) .
Ring System Variations :
- The [3.2.0] bicyclo framework () introduces a five-membered ring fused to a three-membered ring, increasing ring strain compared to the [2.2.1] system. This may enhance reactivity in cycloaddition reactions .
- Azabicyclo analogs (e.g., 2-azabicyclo[2.2.1]heptane, ) replace oxygen with nitrogen, imparting basicity (pKa ~10–11) and utility in alkaloid synthesis .
Stereochemical Complexity :
- The target compound’s (1R,2R,4S) configuration contrasts with the (1S,2S,5R) isomer (), which adopts a distinct spatial arrangement affecting chiral recognition in enzymatic interactions .
Biological Activity
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound with the molecular formula CHO and CAS number 38263-55-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various bicyclic compounds related to this compound. For instance, synthetic derivatives have shown significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. In vitro assays revealed that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes at concentrations as low as 10 µg/mL .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds, suggesting potential applications in treating neurodegenerative diseases. In vivo studies indicated that these compounds could reduce oxidative stress and neuronal cell death in models of Alzheimer's disease .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies
Q & A
Q. Structural Confirmation :
- Spectroscopy : Use -NMR to identify stereochemical centers and substituents (e.g., methyl ester groups).
- Chromatography : Reverse-phase HPLC confirms purity (>98% via analytical methods) .
- Computational Tools : Compare experimental InChIKey (e.g.,
MNYQVYKXVJIBKE-UHFFFAOYSA-N) and SMILES (C12OC(CC1O)CC2C(OC)=O) with predicted values .
How can researchers optimize the enantiomeric purity of this compound during synthesis?
Advanced Research Focus
Enantiomeric purity is critical for biological activity. Key strategies include:
- Enzymatic Resolution : Use Pseudomonas cepacia lipase to selectively hydrolyze esters of racemic mixtures. For example, enzymatic treatment of 7-oxabicyclo[2.2.1]heptane-2,3-dimethanol diacetate yields enantiomerically enriched products (≥97% ee) .
- Chiral Auxiliaries : Incorporate stereodirecting groups (e.g., tert-butoxycarbonyl) during synthesis to control ring closure .
- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., using lithium counterions) to isolate the desired enantiomer .
What analytical techniques are recommended for characterizing the stereochemistry of this compound?
Q. Basic Research Focus
-
X-ray Crystallography : Resolve absolute configuration, especially for bicyclic systems with multiple stereocenters .
-
Polarimetry : Measure specific optical rotation (e.g.,
[α]D = -25°for (1S,2R,4S)-enantiomers) to confirm enantiomeric excess . -
Physical Property Analysis :
Property Value Method Boiling Point 274.4±25.0 °C Predicted Density 1.315±0.06 g/cm³ Experimental PSA (Polar Surface Area) 55.76 Ų Computational
How do structural modifications at the carboxylic acid moiety affect the compound's biological activity, as observed in PP2A inhibition studies?
Advanced Research Focus
Derivatives with modifications at the carboxylic acid group show variable PP2A inhibition:
- Methyl Ester : Reduces activity (IC₅₀ >10 μM in Panc-1 cells) due to decreased hydrogen-bonding capacity.
- 4-Methylpiperazine Carbonyl : Enhances potency (IC₅₀ = 0.85 μM in BxPc-3 cells) by improving membrane permeability and target engagement .
- Amide Derivatives : Substitution with aromatic groups (e.g., benzimidazole) introduces steric hindrance, reducing binding affinity .
Methodological Note : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and guide rational design .
What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 0.85 μM vs. 3.87 μM for PP2A inhibition) arise from:
- Cell Line Variability : Test across multiple models (e.g., BxPc-3 vs. Panc-1) to assess tissue-specific effects .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation time (24–72 hours) to minimize variability.
- Metabolic Stability : Use LC-MS to monitor compound degradation during prolonged assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
